
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of pyrimidinylpiperazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a trifluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced piperazine compounds.
Scientific Research Applications
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of various biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinylpiperazine derivatives such as:
Buspirone: An anxiolytic agent.
Dasatinib: An anticancer agent.
Eptapirone: An anxiolytic agent.
Gepirone: An anxiolytic agent.
Ipsapirone: An anxiolytic agent.
Piribedil: An antiparkinsonian agent.
Revospirone: An anxiolytic agent.
Tandospirone: An anxiolytic agent.
Tirilazad: A neuroprotective agent.
Umespirone: An anxiolytic agent.
Zalospirone: An anxiolytic agent.
Uniqueness
What sets 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) apart from these similar compounds is its unique trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16F6N4O4 |
|---|---|
Molecular Weight |
406.28 g/mol |
IUPAC Name |
2-methyl-5-piperazin-1-ylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N4.2C2HF3O2/c1-8-11-6-9(7-12-8)13-4-2-10-3-5-13;2*3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;2*(H,6,7) |
InChI Key |
YZGVYGOEMWQOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


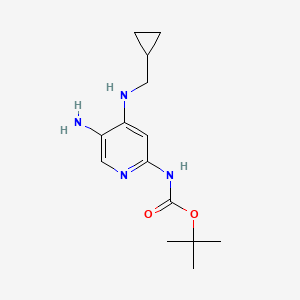
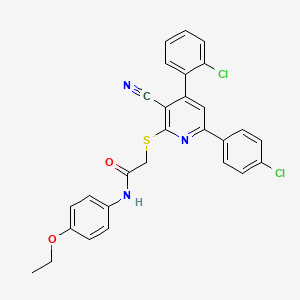

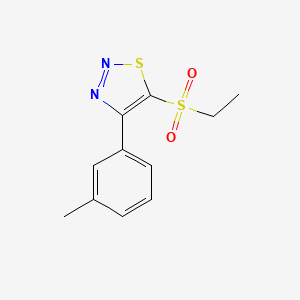
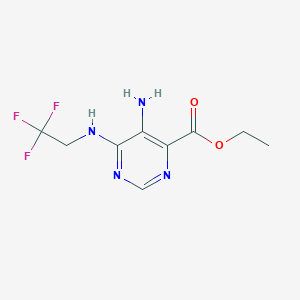
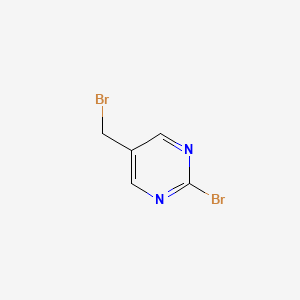
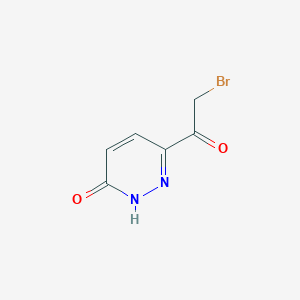
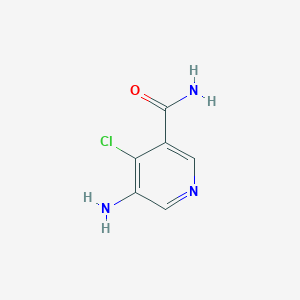
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
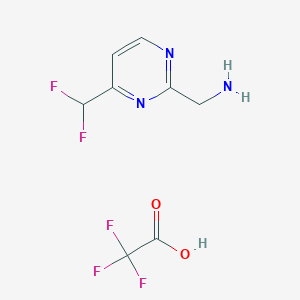


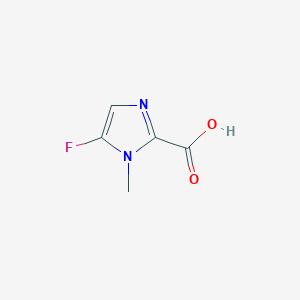
![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
